molecular formula C19H12ClFN4O B251536 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-fluorobenzamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-fluorobenzamide

Cat. No.: B251536
M. Wt: 366.8 g/mol
InChI Key: NFTWDJDDEPGNLT-UHFFFAOYSA-N
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Description

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-fluorobenzamide typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core is synthesized by reacting o-phenylenediamine with nitrous acid, resulting in the formation of 1H-benzotriazole.

    Chlorination: The benzotriazole core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 6th position.

    N-Acylation: The chlorinated benzotriazole is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzotriazole derivatives.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,6-dimethoxybenzamide
  • N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(2-naphthyloxy)acetamide
  • N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)propanamide

Uniqueness

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H12ClFN4O

Molecular Weight

366.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)-4-fluorobenzamide

InChI

InChI=1S/C19H12ClFN4O/c20-15-10-17-18(24-25(23-17)14-4-2-1-3-5-14)11-16(15)22-19(26)12-6-8-13(21)9-7-12/h1-11H,(H,22,26)

InChI Key

NFTWDJDDEPGNLT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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